REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([O:10][C:11]([CH3:13])=[O:12])[CH:7]=[C:6]([O:14][C:15]([CH3:17])=[O:16])[CH:5]=1)=[O:3]>[Pd].CO>[OH:3][CH:2]([C:4]1[CH:9]=[C:8]([O:10][C:11](=[O:12])[CH3:13])[CH:7]=[C:6]([O:14][C:15](=[O:16])[CH3:17])[CH:5]=1)[CH3:1]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=CC(=C1)OC(=O)C)OC(=O)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was flushed three times with hydrogen (3 bar)
|
Type
|
CUSTOM
|
Details
|
After flushing the solution twice with 3 bar nitrogen the catalyst
|
Type
|
CUSTOM
|
Details
|
was removed by filtration over Hyflo Super Cel®
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
WAIT
|
Details
|
left 19.2 g of a slightly brown oil, which
|
Type
|
CUSTOM
|
Details
|
was further purified by flash-chromatography on silica gel
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C)C1=CC(=CC(=C1)OC(C)=O)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |